5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
The synthesis of 5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This can be achieved using difluoromethylating agents such as difluoromethyl diazomethane or difluoromethyl sulfonium salts.
Attachment of the 3,4-dimethylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the 3,4-dimethylphenyl group.
Introduction of the mercapto group: This can be done through thiolation reactions using thiolating agents like thiourea or thiol.
Attachment of the 2-methoxyethyl group: This step typically involves alkylation reactions using 2-methoxyethyl halides.
Chemical Reactions Analysis
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Scientific Research Applications
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is believed to interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with similar compounds such as:
5-(trifluoromethyl)-7-(3,4-dimethylphenyl)-2-mercapto-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-hydroxy-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(1H)-one:
Properties
IUPAC Name |
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-10-4-5-12(8-11(10)2)14-9-13(16(20)21)15-17(22-14)24(6-7-26-3)19(27)23-18(15)25/h4-5,8-9,16H,6-7H2,1-3H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNSFNOBYHZEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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